molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No. B019051
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoic acid is a derivative of benzoic acid . It has a molecular weight of 194.18 and its linear formula is CH3CO2C6H3(CH3)CO2H .


Synthesis Analysis

This compound can be synthesized from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-methylbenzoic acid was revealed by single-crystal X-ray crystallography. It crystallizes as monoclinic with space group P2 1 /c .


Chemical Reactions Analysis

The carboxylic anhydride series, which includes 3-Acetoxy-2-methylbenzoic acid, is a diverse class of organic compounds. They serve as precursors for the synthesis of esters, amides, drugs, and peptides and as versatile reagents for numerous reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 149-151 °C (lit.) . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel benzamide compounds. These compounds have been found to exhibit antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

A series of novel benzamide compounds were synthesized starting from 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Anhydride Derivatives

Specific Scientific Field

Chemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the synthesis of anhydride derivatives, specifically 3-acetoxy-2-methylbenzoic anhydride (AMA). This compound has been found to have significant antibacterial properties .

Methods of Application or Experimental Procedures

The anhydride derivative, AMA, was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid .

Results or Outcomes

The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography. The results indicate that the title compound has significant antibacterial properties but showed no antifungal behavior .

Synthesis of Novel Benzamide Compounds

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel benzamide compounds. These compounds have been found to exhibit various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Methods of Application or Experimental Procedures

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .

Results or Outcomes

The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of N-(4-methoxyphenyl) benzamide and Thiazolidine-4-carboxamide Derivatives

Specific Scientific Field

Chemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide and ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide .

Methods of Application or Experimental Procedures

The benzamide and thiazolidine-4-carboxamide derivatives were synthesized starting from 3-acetoxy-2-methylbenzoic acid .

Results or Outcomes

The synthesized compounds were characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .

Synthesis of Novel Amides

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Methods of Application or Experimental Procedures

A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

Results or Outcomes

The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Hydrogenation of 3-Nitro-2-methyl benzoic acid

Specific Scientific Field

Chemistry

Summary of the Application

3-Acetoxy-2-methylbenzoic acid is used in the hydrogenation of 3-Nitro-2-methyl benzoic acid .

Methods of Application or Experimental Procedures

3-Nitro-2-methyl benzoic acid was dissolved in 1.0 mol/L aqueous solution of sodium hydroxide. 10% Palladium-carbon was added and the mixture was stirred under a hydrogen atmosphere (2-3 atm) for 9 hours at 40 C .

Results or Outcomes

The hydrogenation of 3-Nitro-2-methyl benzoic acid resulted in the formation of 3-Acetoxy-2-methyl benzoic acid .

Safety And Hazards

3-Acetoxy-2-methylbenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-acetyloxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396569
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-methylbenzoic acid

CAS RN

168899-58-9
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The disodium salt of 3-hydroxy-2-methylbenzoic acid (2) is reacted with acetic anhydride without intermediate isolation to give 3-acetoxy-2-methylbenzoic acid (3) ##STR3##
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Synthesis routes and methods III

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).
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Synthesis routes and methods V

Procedure details

60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring and the solution formed in the course of this is cooled to 5° C. 61.3 g (0.60 mol) of acetic anhydride are added to the cooled solution. The reaction mixture is cooled here such that the temperature does not exceed 8° C. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid. The precipitated product is filtered off, washed three times with 50 ml of water and dried in vacuo. 69.9 g of 3-acetoxy-2-methylbenzoic acid are obtained. This corresponds to a yield of 90.0% of theory.
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60.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Yakan, S Cakmak, H Kutuk, S Yenigun… - Research on Chemical …, 2020 - Springer
… We performed a series of novel benzamide compounds which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All …
Number of citations: 12 link.springer.com
S Çakmak, S Kansiz, M Azam, A Veyisoglu… - ACS …, 2022 - ACS Publications
… a novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. …
Number of citations: 6 pubs.acs.org
M Saranya, A Subashini, C Arunagiri… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title molecule, C10H10O4, the carboxylic acid group is twisted by 11.37 (15) from the plane of the benzene ring and the acetoxy group is twisted from this plane by 86.60 (17). In …
Number of citations: 1 scripts.iucr.org
K Karthikeyan, C Arunagiri, A Subashini, AG Anitha… - J. Chem. Pharm. Res., 2017
Number of citations: 3
S Demir, S Cakmak, N Dege, H Kutuk… - Journal of Molecular …, 2015 - Elsevier
… A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was synthesized starting from 3-acetoxy-2-methylbenzoic acid and 4-methoxyaniline. In the determination of the structure …
Number of citations: 48 www.sciencedirect.com
JH Yan, GW Yao, LN Yang, GF Hu… - … pu xue yu Guang pu fen …, 2008 - europepmc.org
… 3-acetoxy-2-methylbenzoic acid-succinimide ester(II) reacted with VII and acetyl group was removed by dense aqueous ammonia, giving nelfinavir(IX). The vibrations of functional …
Number of citations: 1 europepmc.org
Ş Çakmak, T Aycan, F Öztürk, A Veyisoğlu - Journal of Molecular Structure, 2022 - Elsevier
… The starting compound, 3-acetoxy-2-methylbenzoic anhydride, was prepared from the reaction of 3-acetoxy-2-methylbenzoic acid with 3-acetoxy-2-methylbenzoyl chloride according to …
Number of citations: 2 www.sciencedirect.com
Y Nakagawa, K Takahashi, H Kishikawa… - Bioorganic & medicinal …, 2005 - Elsevier
… 3-Acetoxy-2-methylbenzoic acid 0.40 g (2.1 mmol) in thionyl chloride 0.4 mL (5.5 mmol) was refluxed at 80 C for 5 h. Excess thionyl chloride was removed azeotropically with toluene to …
Number of citations: 44 www.sciencedirect.com
T Inaba, Y Yamada, H Abe, S Sagawa… - The Journal of Organic …, 2000 - ACS Publications
… A solution of 3-acetoxy-2-methylbenzoyl chloride (freshly prepared from 3-acetoxy-2-methylbenzoic acid (1.56 g, 8.04 mmol)) 13 in AcOEt (20 mL) was added to the bilayer system with …
Number of citations: 84 pubs.acs.org
T Mimoto, R Kato, H Takaku, S Nojima… - Journal of medicinal …, 1999 - ACS Publications
… Compound 9d was prepared from 3-acetoxy-2-methylbenzoic acid and compound 6a in a manner similar to that described for compound 9c, yield 76%: mp 220−223 C; 1 H NMR (…
Number of citations: 105 pubs.acs.org

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